4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Overview
Description
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C8H7IN4S and its molecular weight is 318.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine has been utilized in the synthesis of novel pyrazoles, bipyrazoles, and pyrazol-3-ylpyrazolo[3,4-d]pyrimidines, highlighting its role in creating diverse heterocyclic compounds (Ahmed, Saleh, & El-Mossalamy, 2013).
- It is used in the synthesis of pyrazolo[1,5-a]pyrimidines, a procedure characterized by simple methodology, mild conditions, and significant yields (Buriol et al., 2013).
Biological Applications
- The compound has been involved in the synthesis of pyrazole and pyrimidine derivatives, which are explored for their antiulcer activity, demonstrating its potential in medicinal chemistry (Ikeda et al., 1996).
- Additionally, it has been utilized in the creation of novel pyrimidine analogs which exhibit inhibition properties against enzymes like acetylcholinesterase, illustrating its utility in enzyme inhibition studies (Aydin, Anil, & Demir, 2021).
Chemical Properties and Interactions
- Studies have also focused on the chemical properties and interactions of derivatives of this compound, such as its role in intramolecular stacking and hydrogen bonding interactions, which are essential for understanding its chemical behavior (Maulik et al., 2000).
Antimicrobial and Antiviral Applications
- Its derivatives have been synthesized and evaluated for their antimicrobial and antiviral potential, signifying its relevance in the development of new therapeutic agents (Prakash et al., 2011).
Properties
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRURAHDFBJPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676978 | |
Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-74-4 | |
Record name | 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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